(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
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Overview
Description
(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is a hydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often utilizes lipoxygenases, which are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids . Chemical synthesis may involve the use of reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and specificity of the reactions involved. advancements in biotechnological methods, such as the use of genetically engineered microorganisms, have shown potential for scalable production .
Chemical Reactions Analysis
Types of Reactions
(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to a hydrogen atom, converting the compound back to its parent fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces arachidonic acid.
Substitution: Produces halogenated or alkylated derivatives.
Scientific Research Applications
(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of anti-inflammatory drugs and as a biochemical marker in various assays
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, (+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid reduces the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects. It also influences other signaling pathways, including those involving prostaglandins and thromboxanes .
Comparison with Similar Compounds
(+/-)15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its potent biological activities. Similar compounds include:
12-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxylated derivative of arachidonic acid with different biological activities.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Known for its role in regulating blood pressure and kidney function.
15-Hydroxy-5Z,8Z,11Z,13E,17Z-eicosapentaenoic acid: A hydroxylated derivative of eicosapentaenoic acid with anti-inflammatory properties
Properties
Molecular Formula |
C20H32O3 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
(13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4?,10-8?,11-9?,17-14+ |
InChI Key |
JSFATNQSLKRBCI-LLKUHULHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=CCC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
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